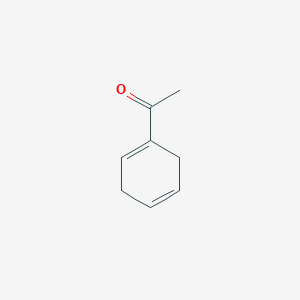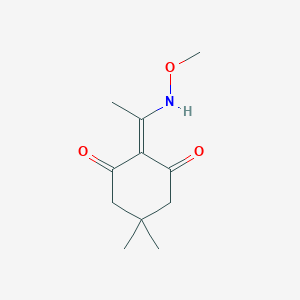
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one, also known as DIMBOA, is a natural compound found in various plants. This compound has been of interest to researchers due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one is not fully understood. However, it has been suggested that 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one may inhibit the growth of bacteria and viruses by disrupting their cell membranes. It has also been suggested that 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one may inhibit the replication of viruses by interfering with their DNA synthesis.
Biochemical And Physiological Effects
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in plants, which can act as signaling molecules and activate defense mechanisms against pathogens. 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has also been found to induce the expression of various genes involved in defense responses in plants.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one in lab experiments is its natural origin. This makes it a useful tool for studying the defense mechanisms of plants against pathogens. However, one limitation of using 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one in lab experiments is its variability in concentration in different plant species. This can make it difficult to compare results from different experiments.
Future Directions
There are several future directions for research on 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one. One direction is to further investigate its mechanism of action against bacteria and viruses. Another direction is to explore its potential as a natural insecticide. Additionally, research could be done to determine the optimal concentration of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one for inducing defense responses in plants. Finally, research could be done to investigate the potential use of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one in the development of new drugs.
Synthesis Methods
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one is synthesized through the shikimic acid pathway, which is present in plants. The synthesis of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one occurs in the roots of plants and is then transported to other parts of the plant. The synthesis of 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one involves the conversion of tryptophan to indole-3-acetaldoxime, followed by the conversion of indole-3-acetaldoxime to indole-3-acetonitrile. Finally, indole-3-acetonitrile is converted to 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one.
Scientific Research Applications
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has been of interest to researchers due to its potential applications in scientific research. It has been found to have antimicrobial, antiviral, and insecticidal properties. 2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one has been shown to inhibit the growth of various bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. It has also been found to inhibit the replication of viruses, including herpes simplex virus type 1 and type 2.
properties
CAS RN |
108220-95-7 |
|---|---|
Product Name |
2-(1-(Methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one |
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-hydroxy-2-[(E)-N-methoxy-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO3/c1-7(12-15-4)10-8(13)5-11(2,3)6-9(10)14/h13H,5-6H2,1-4H3/b12-7+ |
InChI Key |
OPROQFPSRGDWSX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NOC |
SMILES |
CC(=NOC)C1=C(CC(CC1=O)(C)C)O |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NOC |
synonyms |
2-(1-(methoxyimino)ethyl)-5,5-dimethyl-3-hydroxycyclohex-2-en-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)
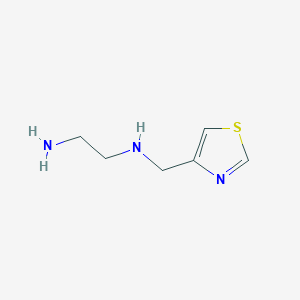

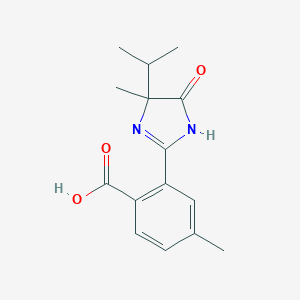
![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)
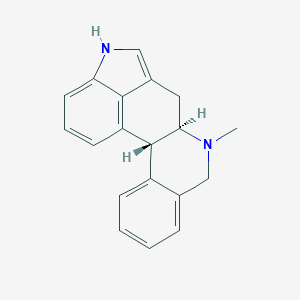
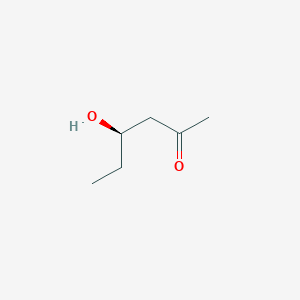
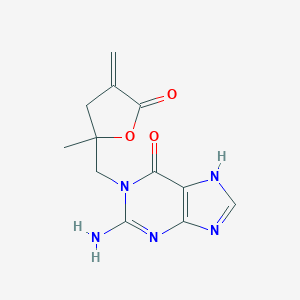
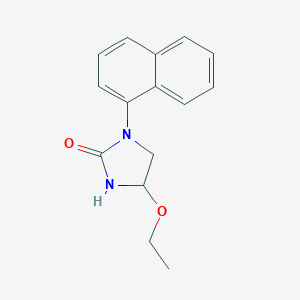
![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)
